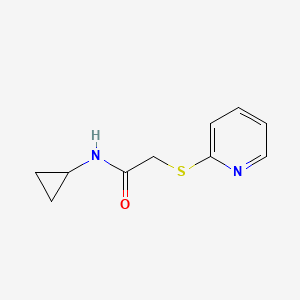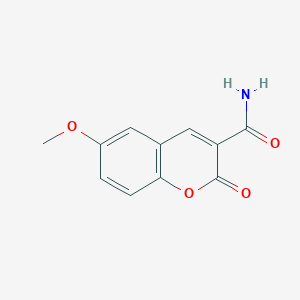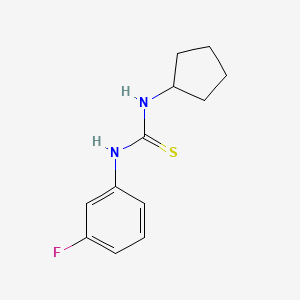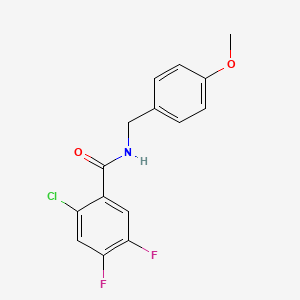![molecular formula C19H16FNO B5772688 cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5772688.png)
cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of indole-based molecules and has shown promising results in preclinical studies.
Mécanisme D'action
The exact mechanism of action of cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response. Additionally, this compound has been found to activate certain receptors in the brain that are involved in pain modulation and addiction.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In preclinical studies, the compound has been found to reduce inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to modulate neurotransmitter release in the brain, which may explain its potential use in the treatment of drug addiction and withdrawal symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone in lab experiments is its high potency and selectivity. The compound has been shown to have a good safety profile and does not produce significant side effects in preclinical studies. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for the research of cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone. One potential area of investigation is its use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, the compound may have potential use in the treatment of other inflammatory conditions such as arthritis and inflammatory bowel disease. Further studies are also needed to investigate the potential use of this compound in the treatment of drug addiction and withdrawal symptoms. Finally, more research is needed to optimize the synthesis method of this compound to make it more widely available for scientific research.
Méthodes De Synthèse
Cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone can be synthesized using various methods. One of the commonly used methods involves the reaction of 4-fluorobenzylamine with 3-bromo-1-cyclopropyl-1H-indole in the presence of a palladium catalyst. The reaction yields the desired compound with a good yield and purity.
Applications De Recherche Scientifique
Cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone has shown potential therapeutic properties in various preclinical studies. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. The compound has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, this compound has shown promising results in the treatment of drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
cyclopropyl-[1-[(4-fluorophenyl)methyl]indol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO/c20-15-9-5-13(6-10-15)11-21-12-17(19(22)14-7-8-14)16-3-1-2-4-18(16)21/h1-6,9-10,12,14H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOMXKJTGVAOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]morpholine](/img/structure/B5772607.png)
![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B5772614.png)
![4-hydroxy-2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5772620.png)
![{[acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5772626.png)

![4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5772637.png)
![1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5772639.png)



![4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5772666.png)


![2-methoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5772693.png)
